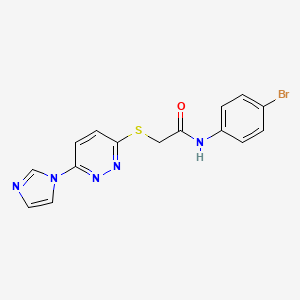

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide

Description

2-((6-(1H-Imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with an imidazole moiety via a thioether linkage.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5OS/c16-11-1-3-12(4-2-11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKUEATXCSMWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, drawing from diverse sources.

Structural Characteristics

The molecular formula of this compound is C14H12BrN5OS, with a molecular weight of approximately 367.35 g/mol. Its structure features key functional groups including:

- An imidazole ring : Known for its biological activity, particularly in enzyme inhibition.

- A pyridazine moiety : Associated with various pharmacological properties.

- A thioether linkage : Potentially enhancing lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the pyridazine and imidazole rings through condensation reactions.

- Introduction of the thioether linkage via nucleophilic substitution.

- Acetylation to form the final acetamide structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

Anticancer Properties

Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, imidazole and pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Preliminary investigations indicate potential antimicrobial properties. Compounds with structural similarities have been reported to exhibit activity against both bacterial and fungal strains. The presence of the imidazole ring is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes .

Enzyme Inhibition

The unique structural features allow for modulation of enzyme activity. Research suggests that this compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic applications in conditions such as inflammation and cancer .

Case Studies

Several studies have explored the biological activities of compounds with similar structures:

Comparison with Similar Compounds

Structural Analogues from Hit Identification Studies ()

Compounds 23–27 in share the N-(4-substituted-phenyl)acetamide scaffold but differ in the heterocyclic thioether moiety. Key comparisons include:

| Compound ID | Heterocyclic Core | Substituent on Phenyl Group | Purity |

|---|---|---|---|

| 26 | 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl | 4-bromo | 95% |

| 27 | 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl | 4-bromo | 95% |

| Target | 6-(1H-imidazol-1-yl)pyridazin-3-yl | 4-bromo | N/A |

- Key Differences: The target compound’s pyridazine-imidazole core likely offers distinct electronic and steric properties compared to the triazinoindole systems in compounds 26 and 25. Imidazole’s basicity and hydrogen-bonding capacity may enhance solubility or target binding compared to triazinoindole’s planar, aromatic structure . Bromination at the 8-position in compound 27 introduces steric bulk, which could reduce metabolic stability compared to the target compound’s unsubstituted imidazole .

Azole-Substituted Acetamides ()

Compounds 5a–m, 6a–b, and 7a–b in feature benzothiazole cores linked to azoles (e.g., triazole, imidazole) via acetamide bridges. For example:

- Compound 6a–b : N-(6-alkoxybenzo[d]thiazol-2-yl)-2-(1H-imidazol-1-yl)acetamide.

- Substituent Effects: The 4-bromophenyl group in the target compound may increase lipophilicity compared to alkoxybenzothiazole derivatives, influencing membrane permeability .

Functional Implications

- Bioactivity Potential: The imidazole and pyridazine motifs in the target compound may synergize to enhance binding to metal-containing enzymes or receptors, a property less pronounced in triazinoindole-based analogs .

- Bromophenyl Role: The electron-withdrawing bromo group could stabilize the compound against oxidative metabolism, extending half-life compared to non-halogenated analogs .

Q & A

Q. Critical Conditions :

- Solvents : Dichloromethane or DMF for acylation .

- Catalysts : Triethylamine for deprotonation during amide bond formation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 448.03) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹; S-C bond at 650–700 cm⁻¹) .

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in biological activity data observed across different assay systems for this compound?

Answer:

Contradictions often arise from assay-specific variables:

Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to ensure uniform compound dispersion. Pre-test solubility in PBS or cell culture media .

Assay Sensitivity : Compare IC₅₀ values across orthogonal assays (e.g., enzyme inhibition vs. cell viability). Normalize data to positive controls (e.g., staurosporine for kinase inhibition) .

Metabolic Stability : Perform liver microsome assays to identify metabolite interference. LC-MS/MS can detect degradation products .

Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to evaluate significance across replicates .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for analogues of this compound?

Answer:

SAR Workflow :

Structural Modifications :

- Core Modifications : Replace pyridazine with triazole or pyrimidine to assess heterocycle impact .

- Substituent Variations : Vary bromophenyl with fluorophenyl or methoxyphenyl to probe electronic effects .

Biological Testing :

- Enzyme Assays : Measure inhibition of target enzymes (e.g., kinases) .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) .

Data Correlation :

Q. Example SAR Table :

| Substituent (R) | Enzyme IC₅₀ (nM) | Cytotoxicity (μM) |

|---|---|---|

| 4-Bromophenyl | 12.3 ± 1.2 | >100 |

| 4-Fluorophenyl | 8.7 ± 0.9 | 85.4 ± 6.1 |

| 4-Methoxyphenyl | 23.5 ± 2.1 | >100 |

Data adapted from structural analogues in

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction provides definitive structural insights:

Dihedral Angles : Measure torsional angles between aromatic rings (e.g., 66.4° between bromophenyl and pyridazine in related structures) .

Hydrogen Bonding : Identify N–H⋯O interactions stabilizing the acetamide group, critical for molecular packing .

Validation : Cross-validate NMR/IR data with crystallographic parameters (bond lengths, angles) to confirm regiochemistry .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the thioether or acetamide groups .

- Solubility Check : Re-test solubility after long-term storage; re-purify via flash chromatography if precipitates form .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (target <3) .

Metabolic Stability : Incorporate deuterium at labile positions to slow CYP450-mediated degradation .

Formulation : Use nanoemulsions or liposomes to enhance bioavailability in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.